Butyl isovalerate

Description

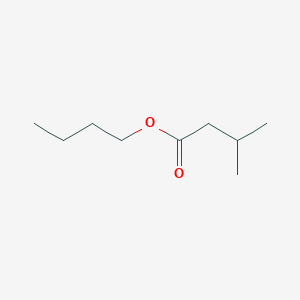

Structure

3D Structure

Properties

IUPAC Name |

butyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-6-11-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWJSCLAAPJZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047621 | |

| Record name | Butyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Colorless pale yellow liquid with an odor of sweet apples; [MSDSonline], colourless to pale yellow liquid/fruity odour | |

| Record name | Butyl isovalerate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

150 °C, 174.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

53 °C | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insol in water; sol in most organic solvents, soluble in organic solvents, alcohol; insoluble inwater, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.87, 0.856-0.859 | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl isovalerate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/204/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.45 | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

109-19-3 | |

| Record name | Butyl isovalerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL ISOVALERATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methyl-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOVALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UX6V9QM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL ISOVALERATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6383 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl 3-methylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Butyl Isovalerate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of butyl isovalerate. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed data and methodologies to support advanced research and application.

Chemical Structure and Identification

Butyl isovalerate, also known by its IUPAC name butyl 3-methylbutanoate , is an organic ester formed from butanol and isovaleric acid.[1] It is recognized for its characteristic fruity aroma, often described as apple-like.[2][3] This scent makes it a common ingredient in the flavor and fragrance industries.[1][4]

The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation of the molecule is CCCCOC(=O)CC(C)C.[5] This notation delineates the connectivity of atoms within the molecule, providing a machine-readable format for its structure.

Key Identifiers:

A variety of synonyms are used to refer to this compound, including Butyl 3-methylbutyrate, n-Butyl isovalerate, and Isovaleric acid, butyl ester.[5][6]

Physicochemical Properties

The physicochemical properties of butyl isovalerate are critical for its application in various industrial and research settings. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 174-175 °C at 760 mmHg | [2][7][8] |

| Melting Point | -92.8 °C (estimate) | [8][9][10] |

| Density | 0.856 - 0.859 g/mL at 25 °C | [2][7][8] |

| Flash Point | 55.56 °C (132 °F) TCC | [2][5] |

| Vapor Pressure | 1.09 mmHg at 25 °C | [2][8][9] |

| Vapor Density | 5.4 (Air = 1) | [2][5] |

| Refractive Index | 1.407 - 1.411 at 20 °C | [2][4][5] |

| Solubility | Insoluble in water; soluble in alcohol and most organic solvents.[1][5][8] Water solubility: 117.8 mg/L at 25 °C.[2][11] | |

| logP (o/w) | 3.177 (estimate) | [2][11] |

Synthesis of Butyl Isovalerate

Butyl isovalerate is typically synthesized via Fischer esterification. This reaction involves the acid-catalyzed esterification of isovaleric acid with n-butanol.

The following provides a generalized methodology for the synthesis of butyl isovalerate.

Materials:

-

Isovaleric acid (3-methylbutanoic acid)

-

n-Butanol

-

Concentrated sulfuric acid (catalyst)

-

Benzene or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine equimolar amounts of isovaleric acid and n-butanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight).

-

Add a solvent such as benzene or toluene to facilitate the removal of water via a Dean-Stark apparatus.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst), and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and purify the resulting crude butyl isovalerate by fractional distillation under atmospheric or reduced pressure. The fraction collected at 174-175 °C is the purified product.[8]

The logical workflow for the synthesis and purification of butyl isovalerate is depicted in the diagram below.

Caption: Synthesis and purification workflow for butyl isovalerate.

Reaction Mechanism

The synthesis of butyl isovalerate from isovaleric acid and n-butanol proceeds via the Fischer esterification mechanism, which is a classic acid-catalyzed nucleophilic acyl substitution.

The diagram below illustrates the key steps in this reaction pathway.

Caption: Mechanism for the acid-catalyzed synthesis of butyl isovalerate.

References

- 1. CAS 109-19-3: Butyl isovalerate | CymitQuimica [cymitquimica.com]

- 2. butyl isovalerate, 109-19-3 [thegoodscentscompany.com]

- 3. Butyl isovalerate | 109-19-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Butyl isovalerate | C9H18O2 | CID 7981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Butanoic acid, 3-methyl-, butyl ester [webbook.nist.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. butyl isovalerate [chembk.com]

- 9. guidechem.com [guidechem.com]

- 10. 109-19-3 CAS MSDS (Butyl isovalerate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. breezeipl.com [breezeipl.com]

The Natural Occurrence of Butyl Isovalerate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of butyl isovalerate in various fruits. Butyl isovalerate, an ester known for its sweet, fruity, and apple-like aroma, is a significant contributor to the flavor and fragrance profiles of many fruits. Understanding its distribution, concentration, and biosynthesis is crucial for food science, flavor chemistry, and the development of natural product-based pharmaceuticals and nutraceuticals. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Data Presentation: Quantitative Occurrence of Butyl Isovalerate in Fruits

The concentration of butyl isovalerate can vary significantly depending on the fruit species, cultivar, ripeness, and environmental conditions. While its presence is noted in a variety of fruits, precise quantitative data is not uniformly available across all species. The following tables summarize the existing quantitative and qualitative findings.

Table 1: Quantitative and Semi-Quantitative Data for Butyl Isovalerate and Related Esters in Fruits

| Fruit | Cultivar/Variety | Compound | Concentration | Analytical Method | Reference(s) |

| Banana (Musa sp.) | Madeira Island Cultivars | 3-Methylbutyl butanoate (isomer) | 15.8 - 20.5 mg/kg (fresh fruit) | Headspace Volatiles | [1] |

| Banana (Musa sp.) | Brazilian | Isobutyl isovalerate | 2.73 (relative abundance) | GC-MS | [2] |

| Jackfruit (Artocarpus heterophyllus) | - | Butyl isovalerate | Main volatile compound | Flavor Volatiles Analysis | [3] |

| Plum (Prunus salicina L.) | 'Kongxin' | Isovalerate | 1.071 (relative content) | HS-SPME-GC-MS | |

| Strawberry (Fragaria × ananassa) | 'Sulhyang' | Methyl isovalerate | Detected (qualitative) | SPME-GC-MS | [4] |

Note: The data for banana (Madeira Island Cultivars) is for an isomer of butyl isovalerate. The data for banana (Brazilian) and plum are presented as relative abundance, not absolute concentration. The presence in jackfruit is noted as a main volatile without specific quantification. This highlights the need for more extensive quantitative studies on butyl isovalerate in various fruits.

Experimental Protocols

The analysis of volatile compounds like butyl isovalerate in fruit matrices requires precise and sensitive analytical techniques. The following are detailed methodologies for the most common experimental approaches.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used, solvent-free method for the extraction and analysis of volatile and semi-volatile organic compounds from a sample's headspace.

a. Sample Preparation:

-

Select ripe, undamaged fruits.

-

Wash the fruits with deionized water and dry them gently.

-

Homogenize a known weight of the fruit pulp (e.g., 5-10 g) in a blender. To prevent enzymatic reactions that could alter the volatile profile, this step can be performed under liquid nitrogen.

-

Transfer a precise amount of the homogenized sample (e.g., 2-5 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) (e.g., 1-2 mL) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

-

Add a known concentration of an internal standard (e.g., 2-octanol) for semi-quantification or for quality control.

-

Immediately seal the vial with a PTFE/silicone septum cap.

b. HS-SPME Procedure:

-

Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60 °C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.

c. GC-MS Analysis:

-

After extraction, immediately introduce the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250 °C) for thermal desorption of the analytes.

-

Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Use a temperature program to elute the compounds, for example: start at 40 °C for 2 minutes, then ramp to 230 °C at a rate of 5 °C/minute, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., at 70 eV) with a mass scan range of m/z 35-550.

-

Identify butyl isovalerate by comparing its mass spectrum and retention index with those of an authentic standard and spectral libraries (e.g., NIST, Wiley).

-

Quantify the compound by creating a calibration curve with standards of known concentrations.

Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This traditional method involves the use of an organic solvent to extract volatile compounds from the fruit matrix.

a. Sample Preparation and Extraction:

-

Prepare the fruit sample as described in the HS-SPME protocol (homogenization).

-

Mix a known weight of the homogenized fruit (e.g., 10-20 g) with a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether) in a sealed container. The solvent-to-sample ratio should be optimized (e.g., 2:1 v/w).

-

Add an internal standard for quantification.

-

Agitate the mixture vigorously for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

-

Separate the organic phase from the aqueous phase and fruit solids by centrifugation or filtration.

-

Repeat the extraction process on the residue to ensure complete recovery of the analytes.

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

b. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

-

The GC-MS conditions for separation, identification, and quantification are similar to those described in the HS-SPME protocol.

Mandatory Visualizations

Biosynthetic Pathway of Butyl Isovalerate in Fruits

The biosynthesis of esters in fruits is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[5] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule. In the case of butyl isovalerate, the precursors are butanol and isovaleryl-CoA. Butanol is derived from the fatty acid biosynthesis pathway, while isovaleryl-CoA is a product of the degradation of the branched-chain amino acid, leucine.

References

- 1. Profiling of Flavor Volatiles by SPME-GC-MS in Strawberry Cultivars during Fruit Development and Ripening [hst-j.org]

- 2. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

Physical properties of butyl isovalerate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of butyl isovalerate, specifically its boiling point and density. The information is compiled from various chemical data sources and presented with clarity and detail to support research and development activities.

Core Physical Properties

Butyl isovalerate, also known as butyl 3-methylbutanoate, is an ester characterized by a fruity, apple-like aroma. Its physical properties are crucial for a variety of applications, including its use as a flavoring agent and in fragrance formulations.

Data Summary

The following table summarizes the reported values for the boiling point and density of butyl isovalerate. These values have been aggregated from multiple chemical suppliers and databases.

| Physical Property | Value | Conditions |

| Boiling Point | 174.00 to 175.00 °C | At 760.00 mm Hg[1] |

| 175 °C | (lit.)[2][3][4][5][6] | |

| 176 °C | ||

| 150 °C | [3] | |

| Density | 0.858 g/mL | At 25 °C (lit.)[2][3][4][5][6] |

| 0.85600 to 0.85900 g/mL | At 25.00 °C | |

| 0.861 g/mL |

Experimental Protocols

While specific experimental determinations for butyl isovalerate are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid esters.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

1. Distillation Method:

This is a common and accurate method for determining the boiling point of a liquid.

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

-

Procedure:

-

The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is heated, and the liquid is brought to a boil.

-

The thermometer bulb is positioned so that it is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

The temperature is recorded when the liquid is distilling at a steady rate, and the temperature reading on the thermometer remains constant. This constant temperature is the boiling point.

-

2. Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid is placed in the Durham tube.

-

The capillary tube is inverted (open end down) and placed into the Durham tube.

-

The Durham tube is attached to the thermometer, which is then placed in the Thiele tube containing mineral oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Density Determination

Density is the mass of a substance per unit volume.

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: A pycnometer, an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the sample is recorded.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature and weighed again.

-

The density of the sample is calculated using the masses and the known density of the reference substance.

-

2. Digital Density Meter (Oscillating U-tube):

This instrument provides a rapid and highly accurate measurement of density.

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated using dry air and deionized water.

-

A small sample of the liquid is injected into the oscillating U-tube within the instrument.

-

The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.

-

The density is calculated from this change in frequency and displayed digitally. The measurement is temperature-controlled.

-

Logical Workflow Visualization

The following diagram illustrates the logical flow from identifying the compound of interest to obtaining and presenting its physical properties.

Caption: Logical workflow for determining and presenting physical properties.

References

A Technical Guide to the Solubility of Butyl Isovalerate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl isovalerate, a C9 ester, exhibits broad miscibility and solubility in common organic solvents, a characteristic driven by its moderate polarity and hydrocarbon content. It is readily soluble in alcohols, ethers, ketones, and aromatic hydrocarbons. Conversely, it is considered insoluble to sparingly soluble in highly polar solvents like water and propylene glycol. This guide presents a detailed summary of its known solubility properties and outlines standardized methods for researchers to quantitatively determine its solubility in specific solvent systems.

Solubility Profile of Butyl Isovalerate

Precise quantitative solubility data (e.g., g/100 mL) for butyl isovalerate across a diverse array of organic solvents is sparse in peer-reviewed literature and chemical databases. The prevailing information is qualitative, primarily using the term "miscible," which indicates that the substances mix in all proportions to form a homogeneous solution.[1][2] The data is summarized in the table below. For context, the known quantitative solubility in water is also included.

Table 1: Solubility of Butyl Isovalerate in Various Solvents

| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Data (at 25 °C unless noted) | Citations |

| Alcohols | Ethanol | Miscible | 1 mL is soluble in 1 mL of 95% ethanol | |

| Methanol | Soluble / Miscible | Data not available | ||

| Propanol | Soluble / Miscible | Data not available | ||

| Ethers | Diethyl Ether | Miscible | Data not available | [1] |

| Tetrahydrofuran (THF) | Soluble / Miscible | Data not available | ||

| Ketones | Acetone | Soluble / Miscible | Data not available | [3] |

| Methyl Ethyl Ketone (MEK) | Soluble / Miscible | Data not available | ||

| Esters | Ethyl Acetate | Soluble / Miscible | Data not available | |

| Aromatic Hydrocarbons | Toluene | Soluble / Miscible | Data not available | |

| Benzene | Soluble / Miscible | Data not available | [4] | |

| Halogenated Hydrocarbons | Chloroform | Soluble / Miscible | Data not available | |

| Dichloromethane | Soluble / Miscible | Data not available | ||

| Glycols | Propylene Glycol | Insoluble | Data not available | |

| Dipropylene Glycol | Soluble | Data not available | [5] | |

| Oils | Fixed Oils | Soluble | Data not available | [6] |

| Aqueous | Water | Insoluble | 117.8 mg/L (estimated) | [3][7] |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite. The information for solvents other than ethanol, diethyl ether, propylene glycol, dipropylene glycol, fixed oils, and water is based on the general behavior of similar esters and the principle of "like dissolves like."

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ standardized methods to determine the solubility of butyl isovalerate. The following sections detail protocols for both qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a solute is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Butyl isovalerate (solute)

-

Organic solvent of interest

-

Small test tubes (e.g., 13x100 mm) with stoppers

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Add 0.5 mL of the organic solvent to a clean, dry test tube.

-

Add 0.05 mL (approx. 1 drop) of butyl isovalerate to the solvent.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Soluble/Miscible: A clear, homogeneous solution with no visible phase separation.

-

Partially Soluble: The mixture appears cloudy, or two distinct liquid phases are present, but the volume of the solute phase has noticeably decreased.

-

Insoluble: Two distinct, clear liquid layers are visible, with no apparent change in the volume of the butyl isovalerate layer.

-

-

If the initial amount dissolves, continue adding butyl isovalerate in 0.05 mL increments, vortexing after each addition, until saturation is observed (cloudiness or phase separation) or it is determined to be miscible.

Caption: Workflow for qualitative solubility determination.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a solvent.[8][9] This protocol is adapted for a liquid-liquid system where miscibility is not assumed.

Materials:

-

Butyl isovalerate

-

High-purity organic solvent (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Gas-tight syringes and chemically inert syringe filters (e.g., PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

Part 1: Sample Preparation and Equilibration

-

Add an excess amount of butyl isovalerate to a known volume of the organic solvent in a sealed flask. A typical starting point is a 1:1 volume ratio to ensure saturation.

-

Place the sealed flask in a temperature-controlled orbital shaker. A standard temperature is 25 °C (298.15 K).

-

Agitate the mixture at a constant speed for a minimum of 24 hours to ensure equilibrium is reached. For viscous solvents or systems slow to equilibrate, 48-72 hours may be necessary.

-

After agitation, allow the flasks to sit undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

Part 2: Sample Separation and Analysis

-

If distinct layers have not formed, centrifuge the mixture at a moderate speed (e.g., 3000 rpm for 15 minutes) to facilitate separation.

-

Carefully withdraw an aliquot from the solvent-rich phase (the saturated solution) using a gas-tight syringe. Avoid disturbing the interface or any of the excess solute phase.

-

Attach a chemically inert syringe filter to the syringe and dispense the saturated solution into a clean vial. This step removes any micro-droplets of the undissolved phase.

-

Prepare a series of calibration standards of butyl isovalerate in the same solvent at known concentrations (e.g., from 0.1% to 10% w/v).

-

Analyze the calibration standards and the filtered saturated sample by GC-FID. The GC-FID method must be optimized for the separation and detection of butyl isovalerate in the specific solvent.[4][10]

-

Quantify the concentration of butyl isovalerate in the sample by comparing its peak area to the calibration curve.

Part 3: Data Reporting

-

Express the solubility in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the measurement was conducted.

Caption: Workflow for quantitative solubility determination.

Conclusion

Butyl isovalerate is a versatile organic ester with high solubility in a wide range of non-aqueous solvents. While quantitative solubility data remains limited, its general miscibility with alcohols, ethers, and other common organic solvents is well-established. For applications requiring precise solubility values, the detailed shake-flask method coupled with GC-FID analysis provides a robust and reliable experimental pathway. This guide serves as a foundational resource for professionals in research and development, enabling informed solvent selection and providing the necessary protocols to generate critical quantitative data.

References

- 1. Butyl_butyrate [chemeurope.com]

- 2. Butyl butyrate - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro) [accudynetest.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. agilent.com [agilent.com]

An In-depth Technical Guide to Butyl Isovalerate (FEMA Number 2218)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isovalerate, also known as butyl 3-methylbutanoate (FEMA number 2218), is a widely recognized ester primarily utilized as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its safety and regulatory status. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical and Physical Properties

Butyl isovalerate is a clear, colorless to pale yellow liquid characterized by a sweet, fruity aroma reminiscent of apples and bananas.[1][2] It is a member of the fatty acid ester family.[3] The fundamental properties of butyl isovalerate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [4] |

| Molecular Weight | 158.24 g/mol | [3][5][4] |

| CAS Number | 109-19-3 | [5][4] |

| FEMA Number | 2218 | [3][6] |

| JECFA Number | 198 | [2][3][7] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Ethereal-fruity, apple-like | [1] |

| Taste | Sweet, apple-like | [3] |

| Boiling Point | 175 °C (lit.) | [1][2][4] |

| Density | 0.858 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.409 (lit.) | [1][2] |

| Flash Point | 53 °C | [1][3] |

| Solubility | Insoluble in water; soluble in alcohol and most organic oils. | [1][2] |

Synthesis of Butyl Isovalerate

Butyl isovalerate is typically synthesized via the esterification of isovaleric acid with n-butanol. This can be achieved through traditional Fischer esterification using an acid catalyst or more modern methods such as microwave-assisted synthesis.

Fischer Esterification

This classic method involves heating the carboxylic acid and alcohol with a strong acid catalyst. The reaction is reversible and driven to completion by using an excess of one reactant or by removing water as it forms.[8][9]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isovaleric acid (1.0 molar equivalent) and n-butanol (1.5 to 2.0 molar equivalents). The excess n-butanol helps to shift the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approximately 1-2% of the weight of the carboxylic acid).

-

Reaction: Heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude butyl isovalerate can be further purified by fractional distillation to yield the final product.

Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient method for esterification, often leading to higher yields in shorter reaction times.[1]

Experimental Protocol:

-

Reactant and Catalyst Loading: In a three-necked round-bottom flask suitable for microwave synthesis, combine isovaleric acid (0.1 mol), n-butanol (0.16 mol), and a Brønsted acidic ionic liquid catalyst (6 wt% relative to isovaleric acid).[1]

-

Microwave Irradiation: Place the flask in a microwave synthesis system equipped with a magnetic stirrer and a water-cooled condenser. Irradiate the mixture at 500 W, maintaining a temperature of 110 °C for 30 minutes.[1]

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two layers. The upper layer is the butyl isovalerate product. The lower layer, containing the ionic liquid catalyst, can be separated and reused.[1]

-

Purification: The obtained ester can be further purified by distillation if required.

Synthesis Pathway Diagram

Caption: Fischer esterification of isovaleric acid and n-butanol.

Analytical Methods

The purity and identity of butyl isovalerate are typically confirmed using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[10]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of butyl isovalerate (e.g., 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[7] If analyzing a complex matrix (e.g., a beverage), a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.[11]

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Injector: Set the injector temperature to 250 °C with a splitless or split injection, depending on the sample concentration.

-

Oven Program: A typical temperature program would be an initial temperature of 40-60 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 220-250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-350.

-

-

Data Analysis: Identify butyl isovalerate by comparing its retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST).[11] The mass spectrum of butyl isovalerate will show characteristic fragment ions.

Analytical Workflow Diagram

Caption: Workflow for the GC-MS analysis of butyl isovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of butyl isovalerate.

Experimental Protocol:

-

Sample Preparation: For ¹H NMR, dissolve approximately 10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][12] For ¹³C NMR, a more concentrated sample (around 50 mg) may be required.[1] Ensure the sample is free of particulate matter by filtering if necessary.[5]

-

NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation: The ¹H NMR spectrum will show distinct signals for the protons of the butyl and isovaleryl moieties. The chemical shifts, splitting patterns (multiplicity), and integration values will confirm the structure. The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Safety and Regulatory Information

A summary of the safety and regulatory data for butyl isovalerate is provided below.

| Aspect | Information | Reference |

| Toxicity | Oral LD50 (rat): >5000 mg/kg. Dermal LD50 (rabbit): >5000 mg/kg. | [13] |

| Irritation | Irritating to eyes, respiratory system, and skin. | [2][13] |

| Sensitization | Not considered a skin sensitizer at typical use levels. | [13] |

| Regulatory Status | Generally Recognized as Safe (GRAS) by FEMA. Approved as a synthetic flavoring substance by the FDA (21 CFR 172.515). | [3][6][7] |

| Handling | Wear suitable protective clothing, gloves, and eye/face protection. Keep away from heat, sparks, and open flames. Store in a well-ventilated place. | [2][14] |

Applications

The primary applications of butyl isovalerate are in the food and fragrance industries.

-

Flavoring Agent: It is used in a variety of food products, including dairy products, cheese, and fruit-flavored items, to impart a sweet, fruity flavor.[2]

-

Fragrance Ingredient: It is incorporated into perfumes, cosmetics, and personal care products to contribute a fruity note.[5][4]

-

Industrial Uses: It can also be used as a solvent and a plasticizer in some industrial applications.[4]

While some esters of isovaleric acid have been investigated for biological activity, butyl isovalerate's role in drug development is not well-established.[13] Its primary value remains in the flavor and fragrance sectors.

References

- 1. sites.uclouvain.be [sites.uclouvain.be]

- 2. depts.washington.edu [depts.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 6. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. byjus.com [byjus.com]

- 10. rroij.com [rroij.com]

- 11. mdpi.com [mdpi.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. mdpi.com [mdpi.com]

- 14. iris.uniroma1.it [iris.uniroma1.it]

An In-depth Technical Guide to the Health and Safety of Butyl Isovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for butyl isovalerate, a flammable liquid and vapor. The following sections detail its physical and chemical properties, toxicological data, safe handling and storage procedures, emergency protocols, and recommended experimental methodologies for safety assessment. All quantitative data is summarized in tables for clarity, and key procedural workflows are illustrated with diagrams.

Chemical and Physical Properties

Butyl isovalerate is a colorless liquid with a fruity odor.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | --INVALID-LINK-- |

| Molecular Weight | 158.24 g/mol | --INVALID-LINK-- |

| Boiling Point | 175 °C | --INVALID-LINK-- |

| Flash Point | 62 °C (143.6 °F) - closed cup | --INVALID-LINK-- |

| Density | 0.858 g/mL at 25 °C | --INVALID-LINK-- |

| Vapor Pressure | 1.1 ± 0.3 mmHg at 25°C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| LogP | 3.18 | --INVALID-LINK-- |

Hazard Identification and GHS Classification

Butyl isovalerate is classified as a flammable liquid and may cause skin, eye, and respiratory irritation.[2]

-

Flammable Liquids: Category 3

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements: [2]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

| Test | Species | Route | Result | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | --INVALID-LINK--[5] |

| LD50 | Rabbit | Oral | 8230 mg/kg | --INVALID-LINK--[5] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | --INVALID-LINK--[5] |

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with butyl isovalerate.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid breathing vapors or mists.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7] No smoking.[7]

-

Use non-sparking tools and explosion-proof equipment.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8] For esters, butyl rubber gloves are often recommended.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature can be found on the product label.[6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[10][12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[10]

-

Specific Hazards: Vapors may form explosive mixtures with air.[12] Fire may produce irritating, corrosive, and/or toxic gases.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Spill Response:

-

Isolate and Evacuate: Immediately alert others in the area and evacuate if necessary.[13][14]

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Use inert absorbent materials like sand, earth, or vermiculite to contain the spill.[10] Prevent the spill from entering drains or waterways.[10]

-

Cleanup: Carefully collect the absorbed material into a suitable, labeled container for disposal.[14]

-

Decontaminate: Clean the spill area with soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[10]

Ecotoxicological Information

There is limited specific ecotoxicological data available for butyl isovalerate. Most safety data sheets indicate that data on toxicity to fish, daphnia, and algae is not available.[7] However, it is not expected to be an environmental toxin.[15][16]

Persistence and Degradability:

Experimental Protocols for Safety Assessment

While specific, detailed experimental protocols for the historical toxicological studies on butyl isovalerate are not available, the following OECD guidelines represent the current, internationally accepted standard methodologies for assessing the safety of chemicals.

Acute Oral Toxicity - OECD Guideline 425 (Up-and-Down Procedure)

This method is used to determine the LD50 of a substance when administered orally.[19][20][21]

Principle: A stepwise procedure where a single animal is dosed at a time.[20] If the animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose.[20] This continues until a stopping criterion is met, allowing for the calculation of the LD50 with a reduced number of animals.[15]

Methodology:

-

Test Animals: Typically, rats of a single sex (usually females) are used.[19]

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and lighting cycles.[15] Standard laboratory diets and drinking water are provided.[15]

-

Dose Administration: The test substance is administered orally by gavage.[20] Animals are fasted prior to dosing.[20]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[19]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.[20]

Acute Dermal Toxicity - OECD Guideline 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.[22][23]

Principle: The test substance is applied to a shaved area of the skin of the test animals, and the animals are observed for signs of toxicity and mortality.[22]

Methodology:

-

Test Animals: Rats are typically used.[23]

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing and non-irritating tape for 24 hours.[24]

-

Observation Period: Animals are observed for 14 days for signs of skin irritation, systemic toxicity, and mortality.[22]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[22]

Aquatic Ecotoxicity

Daphnia sp. Acute Immobilisation Test - OECD Guideline 202

This test evaluates the acute toxicity of a substance to freshwater invertebrates.[6][25]

Principle: Daphnia magna are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[25][26]

Methodology:

-

Test Organism: Daphnia magna, less than 24 hours old.[26]

-

Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 2 °C) with a 16-hour light/8-hour dark photoperiod.[25]

-

Procedure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series.[25] Immobilization is recorded at 24 and 48 hours.[26]

-

Endpoint: The 48-hour EC50 is calculated.[26]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD Guideline 201

This test assesses the effect of a substance on the growth of freshwater algae.[10][11][27][28][29]

Principle: Exponentially growing cultures of algae are exposed to the test substance over 72 hours.[27] The inhibition of growth is measured and compared to a control.[28]

Methodology:

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata.[28]

-

Test Conditions: The test is conducted in a nutrient-rich medium under continuous illumination and constant temperature.[28]

-

Procedure: Algal cultures are exposed to at least five concentrations of the test substance.[27] Algal growth is measured at 24, 48, and 72 hours.[27]

-

Endpoint: The EC50 for growth rate inhibition is calculated.[27]

Ready Biodegradability - OECD Guideline 301

This set of guidelines is used to determine if a chemical is readily biodegradable in an aerobic aqueous environment.[12][13][30]

Principle: A small amount of the test substance is inoculated with microorganisms from sources like activated sludge. The biodegradation is monitored over 28 days by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 production, or oxygen consumption.[12][30]

Methodology (Example: CO2 Evolution Test - OECD 301B): [7]

-

Setup: A known concentration of the test substance is added to a mineral medium inoculated with microorganisms. The mixture is aerated with CO2-free air.

-

Monitoring: The CO2 produced during biodegradation is trapped in a barium hydroxide solution, and the amount is determined by titration.

-

Duration: The test is typically run for 28 days.[7]

-

Pass Level: A substance is considered readily biodegradable if it reaches >60% of its theoretical maximum CO2 production within a 10-day window.[7]

Disposal Considerations

Dispose of butyl isovalerate and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[10] Do not allow the chemical to enter drains, water courses, or the soil.[10]

This technical guide is intended to provide comprehensive health and safety information for the use of butyl isovalerate in a research and development setting. It is essential to always consult the specific Safety Data Sheet (SDS) for the product you are using and to conduct a thorough risk assessment before beginning any work.

References

- 1. Butyl isovalerate | 109-19-3 [chemicalbook.com]

- 2. Butyl isovalerate - Safety Data Sheet [chemicalbook.com]

- 3. Butyl isovalerate | C9H18O2 | CID 7981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. butyl isovalerate, 109-19-3 [thegoodscentscompany.com]

- 6. oecd.org [oecd.org]

- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]

- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ewg.org [ewg.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. nucro-technics.com [nucro-technics.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 25. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 26. fera.co.uk [fera.co.uk]

- 27. fera.co.uk [fera.co.uk]

- 28. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 29. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 30. contractlaboratory.com [contractlaboratory.com]

An In-depth Technical Guide to the Synthesis of Butyl Isovalerate from Isovaleric Acid and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl isovalerate, a key fragrance and flavor compound with a characteristic fruity, apple-like aroma, is of significant interest in the food, cosmetic, and pharmaceutical industries.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of butyl isovalerate through the esterification of isovaleric acid and butanol. It details various catalytic methods, provides in-depth experimental protocols, and presents quantitative data to assist researchers in the efficient and high-yield synthesis of this valuable ester. The document also includes visualizations of the reaction mechanism and experimental workflows to facilitate a deeper understanding of the process.

Introduction

Butyl isovalerate, chemically known as butyl 3-methylbutanoate, is an organic ester formed from the reaction of isovaleric acid and butanol.[2] Its pleasant, fruity scent makes it a widely used ingredient in perfumes, food flavorings (particularly for dairy products and cheese), and as a solvent or precursor in the synthesis of pharmaceuticals and other fine chemicals.[1]

The traditional and most common method for synthesizing butyl isovalerate is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid (isovaleric acid) and an alcohol (butanol).[3][4] While effective, this method often relies on corrosive and environmentally challenging catalysts like sulfuric acid.[1] Consequently, significant research has been dedicated to developing more sustainable and efficient catalytic systems, including heterogeneous catalysts and ionic liquids.[1] This guide will explore both traditional and modern approaches to butyl isovalerate synthesis.

Catalytic Approaches to Butyl Isovalerate Synthesis

The choice of catalyst is a critical factor in the synthesis of butyl isovalerate, influencing reaction rates, yield, and environmental impact.

Homogeneous Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst for the esterification of isovaleric acid with butanol.[1][3] It protonates the carbonyl oxygen of the isovaleric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the butanol. However, the use of sulfuric acid presents several drawbacks, including equipment corrosion, the formation of byproducts, and difficulties in catalyst recovery and reuse, leading to environmental concerns.[1]

Heterogeneous Solid Acid Catalysis

To overcome the limitations of homogeneous catalysts, various solid acid catalysts have been investigated. These include:

-

Ion Exchange Resins: These polymeric materials containing acidic functional groups (e.g., sulfonic acid) offer advantages such as ease of separation from the reaction mixture and reusability.[1]

-

Supported Heteropoly Acids: These catalysts exhibit high acidity and can be effective for esterification reactions.[1]

-

Molecular Sieves and Zeolites: These materials can act as catalysts and also help in removing the water produced during the reaction, thereby shifting the equilibrium towards the product side.[1]

-

Composite Diatomite-Solid Acid Catalysts: These have been shown to be effective for the synthesis of similar esters, offering high esterification rates.

Brønsted Acidic Ionic Liquids

Ionic liquids (ILs) have emerged as green and efficient catalysts for a variety of organic reactions.[1] Brønsted acidic ionic liquids, in particular, have shown excellent catalytic activity in the synthesis of butyl isovalerate. They offer advantages such as low volatility, thermal stability, and recyclability.[1] Microwave irradiation has been found to significantly accelerate the reaction when using ionic liquid catalysts, leading to shorter reaction times and higher yields.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of butyl isovalerate using different catalytic systems.

Protocol 1: Synthesis using a Brønsted Acidic Ionic Liquid Catalyst under Microwave Irradiation

This protocol is adapted from the work of Huan et al. (2013) on the catalytic synthesis of butyl isovalerate.[1]

Materials:

-

Isovaleric acid (0.1 mol, 10.21 g)

-

Butanol (0.16 mol, 11.85 g)

-

Brønsted acidic ionic liquid [HSO₃-pmim]HSO₄ (0.78 g, 6 wt% relative to isovaleric acid)

-

Three-necked round bottom flask

-

Microwave synthesis system with magnetic stirrer and water-cooled condenser

Procedure:

-

Combine isovaleric acid, butanol, and the ionic liquid catalyst in a three-necked round bottom flask.

-

Place the flask in a microwave synthesis system equipped with a magnetic stirrer and a water-cooled condenser.

-

Set the microwave power to 500 W and the reaction temperature to 110 °C.

-

Irradiate the reaction mixture for 30 minutes with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

The mixture will separate into two layers. The upper layer is the butyl isovalerate product, and the lower layer is the ionic liquid catalyst.

-

Separate the layers. The ionic liquid can be recovered and reused for subsequent reactions.

-

Analyze the product for purity and yield using gas chromatography.

Protocol 2: Traditional Fischer Esterification using Sulfuric Acid

This is a general protocol for Fischer esterification.

Materials:

-

Isovaleric acid (1 mol)

-

n-Butanol (1.5 mol, excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 mol)

-

Dean-Stark apparatus or a simple reflux setup

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add isovaleric acid and n-butanol.

-

Slowly and carefully add the concentrated sulfuric acid while stirring.

-

Set up the apparatus for reflux (with a Dean-Stark trap if available to remove water).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques like TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Water to remove excess butanol and some acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted isovaleric acid (caution: CO₂ evolution).

-

Saturated sodium chloride solution (brine) to remove residual water and salts.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude butyl isovalerate by distillation to obtain the pure product.

Data Presentation

The following tables summarize the quantitative data from the synthesis of butyl isovalerate under various conditions.

Table 1: Optimal Conditions for Butyl Isovalerate Synthesis using a Brønsted Acidic Ionic Liquid Catalyst under Microwave Irradiation [1][5]

| Parameter | Optimal Value |

| Molar Ratio (Butanol:Isovaleric Acid) | 1.6:1 |

| Microwave Power | 500 W |

| Catalyst Amount (% wt to Isovaleric Acid) | 6% |

| Reaction Time | 0.5 h |

| Reaction Temperature | 110 °C |

| Yield | 92.1% |

Table 2: Effect of Reaction Time on the Yield of Butyl Isovalerate [1]

| Reaction Time (min) | Yield (%) |

| 0 | 0 |

| 5 | ~40 |

| 10 | ~65 |

| 15 | ~80 |

| 20 | ~88 |

| 25 | 90 |

| 30 | 92.1 |

Table 3: Effect of Reaction Temperature on the Yield of Butyl Isovalerate [1]

| Temperature (°C) | Yield (%) |

| 90 | 78.2 |

| 100 | ~85 |

| 110 | 92.1 |

| 120 | ~90 |

Visualization of Reaction Mechanism and Workflow

Reaction Mechanism

The synthesis of butyl isovalerate from isovaleric acid and butanol via Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.

Caption: Fischer-Speier esterification mechanism for butyl isovalerate synthesis.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of butyl isovalerate is depicted below.

Caption: General experimental workflow for butyl isovalerate synthesis.

Conclusion

The synthesis of butyl isovalerate from isovaleric acid and butanol is a well-established and important reaction for the flavor and fragrance industry. While traditional Fischer esterification using mineral acids remains a viable method, modern approaches utilizing heterogeneous catalysts and ionic liquids, particularly in conjunction with microwave irradiation, offer significant advantages in terms of efficiency, yield, and environmental sustainability. This guide provides the necessary technical details, including experimental protocols and quantitative data, to enable researchers and professionals to effectively synthesize this valuable compound. The choice of methodology will ultimately depend on the specific requirements of scale, purity, and environmental considerations of the intended application.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Butyl Isovalerate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of butyl isovalerate, a valuable flavor and fragrance compound, utilizing lipase as a biocatalyst. The protocols described herein are designed to be a robust starting point for laboratory-scale synthesis and can be adapted for process optimization. This method offers a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions.

Introduction

Butyl isovalerate is a short-chain fatty acid ester known for its pleasant, fruity aroma reminiscent of apples and pineapples. It finds significant application in the food, beverage, cosmetic, and pharmaceutical industries as a flavoring and fragrance agent.[1] Enzymatic synthesis of such esters using lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) has garnered considerable attention as it offers several advantages over chemical methods. These benefits include high specificity, mild reaction conditions (avoiding harsh temperatures and pressures), reduced byproduct formation, and environmental friendliness.[1][2]

Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly effective for these syntheses due to their enhanced stability, reusability, and ease of separation from the reaction mixture.[3][4] The reaction proceeds via an esterification reaction between isovaleric acid and n-butanol. The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the carboxylic acid before reacting with the alcohol.

This document outlines a detailed protocol for the synthesis of butyl isovalerate using an immobilized lipase, provides tabulated data for key experimental parameters based on the synthesis of similar esters, and includes graphical representations of the experimental workflow and reaction mechanism.

Materials and Reagents

-

Enzyme: Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

-

Substrates:

-

Isovaleric acid (3-methylbutanoic acid), purity ≥ 99%

-

n-Butanol, purity ≥ 99%

-

-

Solvent: n-Hexane or a similar hydrophobic organic solvent (e.g., heptane, isooctane)

-

Molecular Sieves: 3Å or 4Å (for water removal)

-

Analytical Reagents:

-

Ethanol (for sample dilution)

-

Standard of Butyl Isovalerate (for GC calibration)

-

-

Equipment:

-

Shaking incubator or magnetic stirrer with temperature control

-

Reaction vials (e.g., 50 mL screw-capped flasks)

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5 or equivalent)

-

Standard laboratory glassware

-

Filtration apparatus

-

Physicochemical Properties of Reactants and Product

A summary of the key physicochemical properties of the substrates and the final product is presented in Table 1.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20-25°C) |

| Isovaleric Acid | 3-Methylbutanoic acid | C₅H₁₀O₂ | 102.13 | 175-177 | 0.925 - 0.931 |

| n-Butanol | Butan-1-ol | C₄H₁₀O | 74.12 | 117.7 | 0.810 |

| Butyl Isovalerate | Butyl 3-methylbutanoate | C₉H₁₈O₂ | 158.24 | 175 | 0.858 |

Experimental Protocols

General Protocol for Enzymatic Synthesis of Butyl Isovalerate

This protocol describes a general procedure for the lipase-catalyzed esterification of isovaleric acid and n-butanol.

-

Reaction Setup:

-